Product packaging for Methyl 3-methoxyquinoline-4-carboxylate(Cat. No.:CAS No. 893566-48-8)

Methyl 3-methoxyquinoline-4-carboxylate

Cat. No.: B1429076
CAS No.: 893566-48-8
M. Wt: 217.22 g/mol
InChI Key: RQQRTAGGFCWXDT-UHFFFAOYSA-N
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Description

Methyl 3-methoxyquinoline-4-carboxylate is a quinoline derivative characterized by a methoxy group at position 3 and a methyl ester at position 4 of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural diversity and tunable electronic properties. This compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions or alkylation of precursor quinoline scaffolds, as demonstrated in related methodologies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1429076 Methyl 3-methoxyquinoline-4-carboxylate CAS No. 893566-48-8

Properties

IUPAC Name

methyl 3-methoxyquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQRTAGGFCWXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Quinoline Derivatives

Quinoline derivatives are commonly prepared by:

These methods often involve multi-step sequences including nitrification, halogenation, palladium-catalyzed carbonyl insertion, and methylation.

Specific Preparation Methods Relevant to Methyl 3-methoxyquinoline-4-carboxylate

Indirect Synthesis via Substituted Quinoline Intermediates

While direct synthesis protocols for this compound are scarce, related compounds such as 3-aminoquinoline-5-carboxylate methyl esters have been synthesized using palladium-catalyzed carbonylation reactions of bromo-substituted quinolines.

Key Steps (Adapted from Patent CN112142661B):
Step Description Conditions Yield (%)
1 Bromination of 3-aminoquinoline to form 3-amino-5-bromoquinoline Bromine, sulfuric acid, silver sulfate, 0°C to room temp, overnight -
2 Palladium-catalyzed carbonyl insertion with methanol to form methyl ester derivative PdCl2 catalyst, triethylamine, DMF, 0.8 MPa CO pressure, 75°C, 6 hours 81
3 Purification by column chromatography - -

This method demonstrates a robust approach for introducing the methyl carboxylate group via carbonylation of a bromoquinoline intermediate, which could be adapted for the 3-methoxy derivative by substituting the amino group with a methoxy group.

Methoxy Group Introduction

The methoxy substituent at position 3 can be introduced by:

  • Starting from 4-methoxyaniline derivatives followed by cyclization and functional group transformations to build the quinoline ring with the methoxy group in place.
  • Alternatively, O-methylation of hydroxyquinoline derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Cyclization and Esterification

  • The quinoline ring system is typically formed by cyclization reactions involving substituted anilines and β-ketoesters or related precursors.
  • The carboxylate methyl ester group at position 4 can be installed by esterification of the corresponding carboxylic acid or by direct carbonylation of halogenated intermediates as described above.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Bromination + Pd-catalyzed carbonylation 3-aminoquinoline → 3-amino-5-bromoquinoline Bromine, PdCl2, triethylamine, CO 0°C to RT (bromination), 75°C, 0.8 MPa CO (carbonylation) ~81 Adaptable for methoxy substitution
Cyclization from 4-methoxyaniline 4-methoxyaniline Cyclization reagents (acid catalysts) Mild conditions, multi-step ~85 (related compound) Provides methoxy group at position 3
O-methylation of hydroxyquinoline Hydroxyquinoline derivatives Methyl iodide or dimethyl sulfate Basic conditions, reflux Variable Post-synthesis modification option

Research Findings and Practical Considerations

  • The palladium-catalyzed carbonylation route offers a high yield and scalability , suitable for industrial applications.
  • Starting from 4-methoxyaniline is advantageous for introducing the methoxy group early in the synthesis, improving regioselectivity and reducing side reactions.
  • Purification typically involves column chromatography to achieve high purity, essential for research and pharmaceutical applications.
  • Reaction monitoring by Thin Layer Chromatography (TLC) and structural confirmation by 1H NMR and Mass Spectrometry are standard analytical techniques used to verify the synthesis steps.
  • The overall synthetic strategy should consider the availability of starting materials , reaction safety (e.g., handling bromine and carbon monoxide) , and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

2.1 Medicinal Chemistry

Methyl 3-methoxyquinoline-4-carboxylate serves as a crucial building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications. Research indicates that quinoline derivatives exhibit diverse biological activities, including:

  • Antimicrobial properties : Several studies have highlighted the effectiveness of quinoline derivatives against various bacterial strains.
  • Anticancer activity : The compound is being investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .
  • Anti-inflammatory effects : Quinoline derivatives are also being explored for their ability to modulate inflammatory pathways.

2.2 Biological Research

The compound is utilized in biological studies as a fluorescent probe for imaging and enzyme inhibition assays. Its structural features allow it to interact with biological targets effectively, making it valuable in understanding enzyme kinetics and receptor-ligand interactions .

Application AreaSpecific Uses
Medicinal ChemistryAntimicrobial, anticancer, anti-inflammatory
Biological ResearchEnzyme inhibition studies, fluorescent probes
Industrial ApplicationsDyes and pigments production

Industrial Applications

This compound is also significant in industrial contexts:

  • Dyes and Pigments : The compound's derivatives are employed in creating pigments used in textiles, plastics, and coatings due to their vibrant colors and stability .
  • Buffering Agents : It acts as a non-ionic organic buffering agent in biological systems, particularly in cell culture applications where maintaining pH is critical .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results demonstrated significant cytotoxic effects, indicating potential for further development into therapeutic agents.

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound revealed that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 3-methoxyquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with various molecular targets, such as enzymes or receptors, to exert their therapeutic effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Quinoline derivatives with variations in substituent type, position, and electronic properties provide critical insights into structure-activity relationships. Below is a detailed comparison of methyl 3-methoxyquinoline-4-carboxylate with analogous compounds:

Substituent Effects on Physical and Spectral Properties

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H-NMR, IR) Reference ID
This compound 3-OCH₃, 4-COOCH₃ Not reported 233.24 Not explicitly reported in evidence -
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate 4-OCH₃, 2-SCH₃, 3-COOCH₃ 100–101 263.31 δ 4.03 (s, 3H, OCH₃), 3.94 (s, 3H, COOCH₃)
Methyl 4-chloro-7-methoxyquinoline-3-carboxylate 4-Cl, 7-OCH₃, 3-COOCH₃ Not reported 251.67 Not reported
Ethyl 4-amino-6-methoxyquinoline-3-carboxylate 4-NH₂, 6-OCH₃, 3-COOCH₂CH₃ Not reported 246.26 Not reported
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid 2-(3-OCH₃-C₆H₄), 4-COOH Not reported 295.30 Not reported

Key Observations:

  • Substituent Position and Electronic Effects: Electron-donating groups (e.g., methoxy) at position 3 or 4 enhance solubility in polar solvents, while electron-withdrawing groups (e.g., chloro, trifluoromethyl) increase thermal stability and alter reactivity in nucleophilic substitution .
  • Melting Points: Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate exhibits a lower melting point (100–101°C) compared to sulfur-free analogs, likely due to reduced intermolecular hydrogen bonding from the thiomethyl group .

Biological Activity

Methyl 3-methoxyquinoline-4-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methoxy group at the 3-position and a carboxylate group at the 4-position, which contributes to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Chemical Formula: C₁₀H₉NO₃
  • Molecular Weight: 189.18 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of pharmacology and medicinal chemistry. Its potential applications include:

  • Antimicrobial Activity: This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including interference with DNA replication and cell cycle regulation.
  • Antimalarial Effects: Similar compounds have been investigated for their ability to inhibit Plasmodium falciparum, the malaria-causing parasite.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several key interactions have been identified:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes critical for cellular processes. For example, it has been suggested that quinoline derivatives can inhibit topoisomerases, which are essential for DNA replication.
  • Receptor Interaction: It may also interact with various receptors in cellular pathways, influencing signal transduction and metabolic processes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substitution patterns on the quinoline ring can lead to significant changes in potency and selectivity against different biological targets.

Compound NameStructureUnique FeaturesBiological Activity
Methyl 4-chloro-7-methoxyquinoline-6-carboxylateStructureChlorine atom enhances antimicrobial activityHigher antibacterial potency
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylateStructureHydroxyl group increases solubilityPotentially better bioavailability
Methyl 2-methylquinoline-4-carboxylateStructureAdditional methyl group affects lipophilicityVarying anticancer effects

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development.
  • Anticancer Activity : In vitro assays showed that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The observed IC₅₀ values indicated promising cytotoxic effects that warrant further investigation into its mechanism of action .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to target enzymes involved in cancer progression and microbial resistance, providing insights into its therapeutic potential .

Q & A

Q. What are the recommended synthetic methodologies for Methyl 3-methoxyquinoline-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For example, Gould–Jacob or Friedländer reactions are classical approaches for quinoline scaffolds. Acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed heterocyclization, is a viable route . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps). Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 3.9 ppm for methoxy groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion. Collect waste in sealed containers for incineration .

Q. How is the crystal structure of this compound determined, and which software tools are essential?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) ensures resolution. Refinement via SHELXL (for small molecules) includes anisotropic displacement parameters and hydrogen bonding analysis . Visualization tools like Mercury CSD (Cambridge Crystallographic Data Centre) enable intermolecular interaction analysis (e.g., π-π stacking distances) and void mapping .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered methoxy groups or twinning?

  • Methodological Answer :
  • Disorder Modeling : Use PART instructions in SHELXL to refine split positions, applying geometric restraints (DFIX, SIMU) for bond lengths/angles .
  • Twinning : Employ TWIN/BASF commands in SHELXL for non-merohedral twins. Verify with Hooft/Y parameter checks (|Y| < 0.05 indicates reliable refinement) .
  • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and ORTEP-3 for thermal ellipsoid visualization .

Q. What methodological approaches enable comparative reactivity studies between this compound and its chloro/methyl analogs?

  • Methodological Answer :
  • Electrophilic Substitution : Compare reactivity at the 4-carboxylate position using halogenation (e.g., Cl₂/SOCl₂) or nitration (HNO₃/H₂SO₄). Monitor via TLC (Rf shifts) and LC-MS .
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution and Fukui indices, predicting regioselectivity .
  • Biological Activity : Test antimicrobial efficacy via MIC assays (e.g., E. coli ATCC 25922) and compare IC₅₀ values with analogs like methyl 4-chloro-7-methoxyquinoline-6-carboxylate .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor or fluorescent probe?

  • Methodological Answer :
  • Kinase Inhibition : Perform in vitro kinase assays (e.g., EGFR tyrosine kinase) using ADP-Glo™ kits. Validate with molecular docking (AutoDock Vina) targeting ATP-binding pockets .
  • Fluorescence Studies : Measure quantum yield (Fluorolog-3 spectrometer) in solvents of varying polarity. Compare Stokes shifts with 2-hydroxy-6-methoxyquinoline-4-carboxylic acid to assess substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.